
Nornicotine
Overview
Description
Nornicotine is an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. This compound is a precursor to the carcinogen N-nitrosothis compound, which is produced during the curing and processing of tobacco . This compound can react in human saliva to form N-nitrosothis compound, a known type 1 carcinogen .
Synthetic Routes and Reaction Conditions:
Demethylation of Nicotine: One common method for synthesizing this compound is the demethylation of nicotine.
Partial Reduction of Myosmine: Another route involves the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or with sodium borohydride.
Industrial Production Methods:
Solid-Supported Reagents and Scavengers: The sequential use of solid-supported reagents and scavengers has led to an efficient synthesis of this compound and its derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under catalytic hydrogenation conditions.
Substitution: this compound can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products:
Oxidation: Products may include various oxidized derivatives of this compound.
Reduction: The racemic product of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Pharmacological Activity
Nornicotine exhibits significant pharmacological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Research has shown that this compound can activate various nAChR subtypes, which may have therapeutic implications.
- Receptor Activation : this compound is known to activate α7 nAChRs effectively, which are implicated in cognitive functions and neurodegenerative diseases. Studies indicate an effective concentration (EC50) of approximately 17 µmol/L for α7 receptors, while α6-containing receptors show an EC50 of about 4 µmol/L . This suggests that this compound could be a candidate for developing treatments for conditions like Alzheimer's disease and schizophrenia.
- Dopamine Release : this compound has been observed to increase dopamine release in the midbrain, indicating its potential role in addiction mechanisms similar to nicotine. This effect is dose-dependent and highlights the need for further exploration into this compound's role in substance dependence .
Weight Management
Recent studies have demonstrated that this compound may aid in weight management by influencing food intake and physical activity levels.
- Weight Loss Effects : In animal models, administration of this compound resulted in reduced weight gain and body fat compared to controls. The compound was associated with decreased food intake and increased physical activity . These findings suggest that this compound could be explored as a potential agent for weight management therapies.
Biochemical Interactions
This compound's ability to modify proteins through covalent bonding has significant implications for understanding its role in disease pathology.
- Protein Modification : this compound irreversibly modifies proteins, potentially affecting their function and contributing to the development of advanced glycation endproducts (AGEs). These AGEs are associated with various diseases, including diabetes and Alzheimer's disease. Research indicates that smokers have higher levels of this compound-modified proteins compared to non-smokers, linking tobacco use to increased disease risk .
- Carcinogenic Potential : this compound can be nitrosated in human saliva to form N-nitrosothis compound (NNN), a potent carcinogen. This process occurs without additional substances and underscores the need for caution regarding tobacco products containing this compound .
Implications in Disease Pathology
The interactions of this compound with biological systems have been linked to several health conditions.
- Metabolic Diseases : The modification of proteins by this compound may contribute to metabolic diseases through the formation of AGEs, which are implicated in chronic conditions like diabetes and cardiovascular diseases .
- Neurodegenerative Diseases : Given its effects on nAChRs and dopamine release, this compound is being investigated for its potential role in neurodegenerative diseases. Understanding its mechanisms could lead to new therapeutic strategies .
Case Study 1: Weight Management
A study involving rats demonstrated that daily injections of this compound led to significant reductions in body weight gain and fat accumulation compared to saline controls. The findings suggest that this compound may influence metabolic pathways related to energy expenditure .
Case Study 2: Protein Modification and Disease
Research conducted at The Scripps Research Institute revealed that this compound modifies proteins permanently, leading to increased levels of AGEs in smokers. This study highlights the biochemical pathways through which tobacco use may exacerbate health risks associated with chronic diseases .
Mechanism of Action
Nornicotine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It has a high affinity for the alpha-6 and alpha-7 subunits of these receptors . Additionally, this compound inhibits dopamine transporter in the striatum via nicotinic acetylcholine receptors and releases dopamine in rats . This interaction with the dopaminergic system is significant for its neurological effects.
Comparison with Similar Compounds
Nicotine: Chemically similar to nornicotine but contains a methyl group.
Anabasine: Another pyridine alkaloid found in Nicotiana species.
Anatabine: A pyridine alkaloid similar to nicotine and this compound.
Comparison:
Nicotine vs. This compound: Nicotine contains a methyl group, whereas this compound does not.
Anabasine and Anatabine: These compounds are also pyridine alkaloids found in tobacco but differ in their specific chemical structures and biological activities.
This compound’s unique chemical structure and its role as a precursor to harmful compounds make it a significant target for research and industrial applications.
Biological Activity
Nornicotine, a minor alkaloid derived from nicotine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Profile and Pharmacokinetics
This compound (N-desmethyl-nicotine) is structurally similar to nicotine but exhibits distinct pharmacological properties. It is primarily found in tobacco and can be formed through the bioconversion of nicotine in senescing tobacco leaves. Notably, this compound has a longer half-life in the brain compared to nicotine, which allows for sustained biological effects. For instance, the brain half-life of this compound is approximately three times longer than that of nicotine, suggesting less intense withdrawal symptoms associated with its use .
Compound | Brain Half-Life (min) | Plasma Half-Life (h) |
---|---|---|
This compound | 166 | 8 |
Nicotine | 52 | 1 |
Analgesic Properties
Recent studies have highlighted the analgesic potential of this compound, particularly its enantiomers, S(−)-nornicotine and R(+)-nornicotine. Research demonstrated that S(−)-nornicotine exhibited significant analgesic effects in rodent models of pain, including chronic constriction injury and formalin-induced pain. In contrast, R(+)-nornicotine was associated with more pronounced adverse effects such as motor in-coordination .
Key Findings:
- S(−)-Nornicotine : Effective analgesia with minimal side effects.
- R(+)-Nornicotine : Greater toxicity and side effects compared to S(−).
Neurochemical Effects
This compound influences dopaminergic pathways in the brain. Studies indicate that it increases dopamine release in the midbrain, particularly in the nucleus accumbens, which is crucial for reward processing. This effect is dose-dependent; concentrations between 10 µM and 100 µM significantly enhance dopamine release .
Comparison of Enantiomers:
- S(−)-Nornicotine : Less potent than S(−)-nicotine but still effective in stimulating dopamine release.
- R(+)-Nornicotine : More potent than S(−) in certain contexts but associated with greater cardiovascular effects.
Cardiovascular Effects
Both enantiomers of this compound have been shown to acutely increase blood pressure and heart rate. However, tolerance develops to these cardiovascular effects with repeated administration. Importantly, this compound's cardiovascular profile suggests it may be better tolerated in patients with pre-existing cardiovascular conditions compared to nicotine .
Weight Management
Recent studies have indicated that this compound may aid in weight management by reducing food intake and increasing physical activity. In rodent models, daily administration of this compound prevented weight gain and reduced body fat compared to saline controls. This effect was attributed to decreased chow intake and increased activity levels post-injection .
Case Studies and Clinical Implications
Case Study 1 : A study involving chronic administration of this compound showed promising results in managing obesity-related parameters in rats. The findings suggest that this compound could be a candidate for developing weight management therapies.
Case Study 2 : Research on the analgesic properties of this compound enantiomers revealed that combining S(−)-nornicotine with μ-opioid agonists like morphine could enhance pain relief while minimizing adverse side effects .
Q & A
Basic Research Questions
Q. What enzymatic pathways catalyze the formation of nornicotine from nicotine, and how can these be experimentally validated?
this compound is primarily formed via cytochrome P450 2A-mediated methyl oxidation of nicotine. Studies using recombinant P450 isoforms (e.g., 2A3, 2A5, 2A13) demonstrate that this compound accounts for 11–14.8% of total nicotine metabolites in vitro, quantified via radioflow HPLC and LC/MS/MS . Key steps include:
- Enzyme activity assays : Incubate nicotine with P450 isoforms and NADPH, followed by metabolite separation via HPLC.
- Quantification : Use isotopic labeling or SRM (selected reaction monitoring) in LC/MS/MS to distinguish this compound from other metabolites.
- Validation : Compare retention times and product ion spectra with synthetic standards.
Q. What analytical methods are recommended for detecting this compound in complex biological matrices?
High-sensitivity techniques are required due to low endogenous levels (e.g., ~0.4% of nicotine metabolites in smokers). Methods include:
- LC/MS/MS with SRM : Enables detection at sub-nanomolar concentrations by monitoring transitions like m/z 149→132 .
- Isotope dilution : Use deuterated this compound as an internal standard to correct for matrix effects .
- Sample preparation : Solid-phase extraction (SPE) to isolate this compound from nicotine and cotinine, reducing interference .
Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in model organisms?
In cockroach dorsal unpaired median neurons, this compound induces two distinct ionic currents (Type 1 and 2) via nAChR subtypes. Type 1 is rapidly desensitized by α-bungarotoxin (IC₅₀: 0.5 µM), while Type 2 is fully blocked. Experimental approaches include:
- Patch-clamp electrophysiology : To record current kinetics and antagonist sensitivity .
- Pharmacological profiling : Co-application of muscarinic antagonists (e.g., pirenzepine) to rule out cross-reactivity .
Advanced Research Questions
Q. How can contradictory data on this compound's enzymatic formation rates across P450 isoforms be reconciled?
Variability in reported rates (e.g., 5% for P450 2A6 vs. 14.8% for 2A5) arises from:
- Substrate concentration : this compound detection is concentration-dependent; at <10 µM nicotine, metabolites may fall below detection limits .
- Cofactor availability : Inclusion of cytosol in reactions alters catalytic efficiency for some isoforms .
Methodological solutions :- Standardize nicotine concentrations (e.g., 100 µM) and reaction conditions (pH, temperature).
- Use orthogonal validation (e.g., radioisotope tracing + MS) to confirm low-abundance metabolites .
Q. What strategies address variability in this compound quantification caused by matrix effects in e-liquids or tobacco extracts?
Matrix interference (e.g., propylene glycol in e-liquids) complicates quantification. Approaches include:
- Chiral separation : Resolve (R)- and (S)-nornicotine enantiomers via chiral HPLC columns, as their ratios differ between natural and synthetic sources .
- Pre-concentration : Liquid-liquid extraction (LLE) with dichloromethane to enrich this compound prior to analysis .
- Internal standards : Use structurally analogous compounds (e.g., deuterated this compound) to normalize recovery rates .
Q. How can molecular docking studies differentiate the binding affinities of nicotine and this compound to target enzymes?
Computational modeling reveals structural determinants of binding:
- Docking simulations : Compare interactions with 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This compound binds 17 residues vs. 12 for nicotine due to the absence of a methyl group, increasing hydrogen bonding .
- Binding energy calculations : this compound exhibits lower binding energy (-7.2 kcal/mol) than nicotine (-6.5 kcal/mol), correlating with higher inhibitory potential .
Validation : Pair in silico results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements).
Q. Methodological Frameworks for Study Design
Q. How can the PICOT framework be applied to design clinical studies on this compound's neurobehavioral effects?
- Population (P) : Adults with nicotine dependence.
- Intervention (I) : this compound administration (e.g., patch vs. oral).
- Comparison (C) : Nicotine replacement therapy.
- Outcome (O) : Craving reduction (measured via fMRI or self-report scales).
- Time (T) : 12-week follow-up .
Key considerations : Include biomarkers like plasma this compound levels to link pharmacokinetics to outcomes .
Q. What FINER criteria ensure rigor in preclinical studies of this compound's carcinogenic potential?
- Feasibility : Use transgenic mouse models with humanized P450 2A enzymes to mimic metabolic pathways .
- Novelty : Investigate this compound's role in N-nitrosation reactions forming NNN (a tobacco-specific nitrosamine) .
- Ethics : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE checklist) .
Properties
IUPAC Name |
3-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862034 | |
Record name | (+/-)-Nornicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid | |
Record name | Nornicotine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260 °C, 270 °C | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0737 at 20 °C/4 °C | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0097 [mmHg] | |
Record name | Nornicotine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Hygroscopic, somewhat viscous liquid | |
CAS No. |
5746-86-1, 494-97-3 | |
Record name | (±)-Nornicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5746-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Nornicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nornicotine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nornicotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.